molecular formula C8H9ClN6 B8382823 2-Chloro-4-(1-imidazolyl)-6-dimethylamino-1,3,5-triazine

2-Chloro-4-(1-imidazolyl)-6-dimethylamino-1,3,5-triazine

Cat. No.: B8382823
M. Wt: 224.65 g/mol
InChI Key: OAVFZVFQRWILID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(1-imidazolyl)-6-dimethylamino-1,3,5-triazine is a useful research compound. Its molecular formula is C8H9ClN6 and its molecular weight is 224.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9ClN6

Molecular Weight

224.65 g/mol

IUPAC Name

4-chloro-6-imidazol-1-yl-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H9ClN6/c1-14(2)7-11-6(9)12-8(13-7)15-4-3-10-5-15/h3-5H,1-2H3

InChI Key

OAVFZVFQRWILID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=CN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanuric chloride (11.0 g, 59.6 mmol) was dissolved in ethylene glycol dimethyl ether (100 ml), cooled to -5° C. and gradually added dropwise with 50% aqueous dimethylamine solution (10.8 ml, 120 mmol). This reaction mixture was stirred at the same temperature for 2 hours and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The obtained residue was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed to obtain 11.0 g (yield: 95.4%) of 2,4-dichloro-6-dimethylamino-1,3,5-triazine as colorless crystals having melting point of 122.5° C.-123° C. (2) The obtained 2,4-dichloro-6-dimethylamino-1,3,5-triazine (1.93 g, 10.0 mmol) was dissolved in DMF (8 ml), added with anhydrous potassium carbonate (1.40 g, 10.1 mmol) and cooled to -5° C.-0° C. This mixture was gradually added with imidazole (695 mg, 10.2 mmol). The reaction mixture was stirred at room temperature overnight and evaporated under reduced pressure. The residue was added with ethyl acetate and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water, dried over anhydrous magnesium sulfate and evaporated. The obtained residue was purified by silica gel column chromatography, using ethyl acetate and methanol (95:5) as eluant, to obtain 873 g (yield: 38.8%) of 2-chloro-4-(1-imidazolyl)-6-dimethylamino-1,3,5-triazine as colorless crystals having melting point of 88° C.-92° C.
[Compound]
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( 2 )
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0 (± 1) mol
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Reaction Step One
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1.93 g
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1.4 g
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695 mg
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8 mL
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